2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2OS/c1-10-7-11(2)16(12(3)8-10)15-9-25-19(22-15)23-18(24)17-13(20)5-4-6-14(17)21/h4-9H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRNMRXXLFAKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Trimethylphenyl Group: The trimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using 2,4,6-trimethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Fluorination: The difluorobenzamide moiety is synthesized by reacting 2,6-difluorobenzoic acid with thionyl chloride to form 2,6-difluorobenzoyl chloride, which is then reacted with the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions on the benzamide ring.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to the formation of various derivatives.
Coupling Reactions: The benzamide moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecular architectures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions include various substituted benzamides, oxidized thiazole derivatives, and complex biaryl compounds formed through coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, 2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its ability to modulate biological pathways could lead to the development of new pharmaceuticals for treating diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The fluorinated benzamide moiety can form strong hydrogen bonds and engage in π-π interactions, while the thiazole ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares 2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide with structurally related compounds, highlighting key differences in molecular features and biological activities:
Key Comparative Insights
Structural and Electronic Features
- Core Heterocycle : The target compound’s thiazole ring provides greater aromatic stability compared to the triazole derivatives in , which exist in thione-thiol tautomeric equilibria . The thiazole’s sulfur atom may enhance π-stacking interactions in biological systems.
- Substituent Effects: The 2,4,6-trimethylphenyl group on the thiazole increases steric bulk and lipophilicity relative to RO2959’s pyridine-thiazole hybrid. This could improve membrane permeability but reduce solubility.
- Fluorine Positioning : Both the target compound and RO2959 feature 2,6-difluorobenzamide, which likely directs molecular orientation in binding pockets. The fluorine atoms reduce electron density on the benzamide ring, favoring hydrophobic interactions .
Biological Activity
2,6-Difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy.
Chemical Structure and Properties
The compound features a benzamide core substituted with a difluoro group and a thiazole ring. This structural configuration may contribute to its biological activity.
Molecular Formula : C18H18F2N2S
Molecular Weight : 348.42 g/mol
CAS Number : Not specified in the search results.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been documented to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives of thiazole can induce apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of aromatase and aldosterone synthase, enzymes crucial for steroidogenesis and implicated in breast cancer and other hormonal disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By targeting aromatase and aldosterone synthase, the compound may reduce estrogen levels in hormone-sensitive cancers .
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through mitochondrial pathways .
Study 1: Antitumor Efficacy
A preclinical study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups. The study highlighted the potential for this compound as a therapeutic agent against hormone-dependent tumors.
Study 2: Enzyme Inhibition Profile
Another investigation focused on the inhibitory effects on aromatase activity. The findings revealed that this compound exhibited IC50 values comparable to established inhibitors. This suggests its viability as a lead compound for further development in treating estrogen-receptor-positive cancers.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
